molecular formula C8H5BrF2 B12846146 4-Bromo-2,5-difluorostyrene

4-Bromo-2,5-difluorostyrene

Cat. No.: B12846146
M. Wt: 219.03 g/mol
InChI Key: PJGFWDNWULOGPB-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluorostyrene is an organic compound with the molecular formula C8H5BrF2 It is a derivative of styrene, where the aromatic ring is substituted with bromine and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorostyrene typically involves the bromination and fluorination of styrene derivatives. One common method includes the reaction of 4-bromo-2,5-difluorobenzaldehyde with a suitable reagent to form the styrene derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-difluorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2,5-difluorostyrene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluorostyrene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various bonding interactions, influencing the compound’s reactivity and biological activity. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

  • 4-Bromo-2,5-difluoroaniline
  • 4-Bromo-2,5-difluorobenzoic acid

Comparison: 4-Bromo-2,5-difluorostyrene is unique due to its styrene backbone, which provides a reactive double bond for addition reactions. In contrast, compounds like 4-Bromo-2,5-difluoroaniline and 4-Bromo-2,5-difluorobenzoic acid have different functional groups, leading to distinct reactivity and applications .

Properties

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

IUPAC Name

1-bromo-4-ethenyl-2,5-difluorobenzene

InChI

InChI=1S/C8H5BrF2/c1-2-5-3-8(11)6(9)4-7(5)10/h2-4H,1H2

InChI Key

PJGFWDNWULOGPB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1F)Br)F

Origin of Product

United States

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